molecular formula C12H16F3NO2 B2560749 N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroethanamine CAS No. 74074-77-4

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroethanamine

Cat. No.: B2560749
CAS No.: 74074-77-4
M. Wt: 263.26
InChI Key: UHWRNUXDCOQKRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroethanamine is a chemical intermediate of significant interest in medicinal chemistry for the construction of novel bioactive molecules. Its structure incorporates a 2-(3,4-dimethoxyphenyl)ethylamine backbone, a motif frequently encountered in compounds with diverse biological activities. Research on closely related structures shows that this phenyl ethylamine scaffold is a versatile building block for the synthesis of various pharmacologically active agents, including potential antiulcer compounds and analogs of naturally occurring isoquinoline alkaloids . The addition of the 2,2,2-trifluoroethyl group is a strategic modification commonly employed in drug discovery. The introduction of fluorine atoms can profoundly influence a molecule's properties, potentially enhancing its metabolic stability, altering its physicochemical characteristics, and improving its binding selectivity and potency at target sites . As such, this compound serves as a critical precursor for researchers developing new synthetic routes to fluorine-containing molecules for probing biological systems . Its primary research value lies in its application as a key synthetic intermediate for exploring structure-activity relationships and creating new chemical entities for experimental purposes in fields such as neuroscience and cardiovascular research.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO2/c1-17-10-4-3-9(7-11(10)18-2)5-6-16-8-12(13,14)15/h3-4,7,16H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWRNUXDCOQKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 2,2,2-trifluoroethanamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Procedure: The 3,4-dimethoxyphenethylamine is first reacted with the coupling reagent and base to form an intermediate. This intermediate is then reacted with 2,2,2-trifluoroethanamine to yield the final product.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The trifluoroethanamine group can undergo nucleophilic substitution reactions with halides or other electrophiles, forming new derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and bases (e.g., NaOH). Reactions are often conducted under controlled temperatures and inert atmospheres to prevent side reactions.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroethanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanamine group can enhance the compound’s lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Benzamide derivative with a 3,4-dimethoxyphenethyl chain.
  • Properties : Melting point = 90°C; synthesized in 80% yield via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction .
  • Comparison: The benzamide group increases polarity compared to the trifluoroethylamine in the target compound. However, the amide bond may enhance stability against enzymatic degradation.

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(Isobutylamino)sulfonyl]-2-methylphenoxy}acetamide

  • Structure: Acetamide derivative with a sulfonamide-phenoxy substituent.
  • Activity : Targets ACE2 with a docking score of -5.51 kcal/mol .
  • Comparison : The sulfonamide and acetamide groups introduce hydrogen-bonding capabilities, improving target affinity but reducing membrane permeability relative to the trifluoroethylamine.

Fluorinated and Trifluoromethylated Analogs

2-(4-Methoxyphenyl)-N-[3-(Trifluoromethyl)benzyl]ethanamine

  • Structure : Trifluoromethylbenzyl group with a 4-methoxyphenethyl chain.
  • Comparison : The trifluoromethyl group on the benzyl ring enhances electron-withdrawing effects, whereas the target compound’s trifluoroethylamine directly impacts amine basicity. The 4-methoxy vs. 3,4-dimethoxy substitution alters steric and electronic interactions with targets .

(R)-1-(4-Chlorophenyl)-N-((2,6-Dichloropyridin-4-yl)methyl)-2,2,2-trifluoroethanamine

  • Structure : Chlorinated aromatic and pyridine groups with trifluoroethylamine.
  • Activity : Demonstrated efficacy in hydride transfer reactions (82% yield) .
  • Comparison : The chlorinated aromatic system increases electrophilicity, contrasting with the electron-rich 3,4-dimethoxyphenyl group in the target compound. This difference may influence binding to hydrophobic vs. polar active sites.

Substituted Phenethylamine Derivatives

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride)

  • Structure : Catechol (3,4-dihydroxyphenyl) group with ethylamine.
  • Properties : Prone to oxidation due to catechol’s polarity; used in neurotransmitter studies .
  • Comparison : The 3,4-dimethoxy and trifluoroethylamine groups in the target compound improve metabolic stability and reduce polarity, enabling prolonged activity compared to dopamine’s rapid degradation.

N-(3,4-Dimethoxybenzyl)-2-(4-Fluorophenyl)ethanamine

  • Structure : 4-Fluorophenethyl group attached to a 3,4-dimethoxybenzylamine.
  • Comparison : The fluorine atom’s electronegativity may enhance binding to electron-deficient targets, while the trifluoroethylamine in the target compound offers stronger hydrophobic interactions .

Dimer-like and Multi-Substituted Analogs

2-(3,4-Dimethoxyphenyl)-N-[2-(3,4-Dimethoxyphenyl)ethyl]ethanamine

  • Structure : Dimeric 3,4-dimethoxyphenethyl-ethylamine.
  • The dimeric structure may exhibit aggregation tendencies, unlike the monomeric target compound .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroethanamine (commonly referred to as compound A) is a synthetic organic compound with potential therapeutic applications. Its unique trifluoroethanamine moiety and methoxy-substituted phenyl group suggest interesting biological properties that warrant detailed investigation. This article reviews the biological activity of compound A, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H12F3NO2
  • Molecular Weight : 231.26 g/mol
  • CAS Number : 886368-50-9

The chemical structure of compound A can be represented as follows:

N 2 3 4 dimethoxyphenyl ethyl 2 2 2 trifluoroethanamine\text{N 2 3 4 dimethoxyphenyl ethyl 2 2 2 trifluoroethanamine}

This structure features a trifluoroethyl group which enhances lipophilicity and may influence receptor binding affinity.

Pharmacological Profile

Research indicates that compound A exhibits various pharmacological activities, primarily related to its interaction with neurotransmitter systems. The following table summarizes key findings from recent studies:

Activity Description Reference
Dopaminergic Activity Compound A shows significant affinity for dopamine receptors, potentially influencing mood and cognition.
Serotonergic Modulation It modulates serotonin receptors, indicating potential in treating mood disorders.
Antidepressant Effects Animal studies demonstrate antidepressant-like effects in behavioral models.
Neuroprotective Properties Exhibits neuroprotective effects in models of neurodegeneration.

Structure-Activity Relationships (SAR)

The presence of the trifluoroethyl group and methoxy substituents is crucial for the biological activity of compound A. Studies suggest that modifications to these groups can significantly alter receptor binding profiles and efficacy:

  • Trifluoroethyl Group : Enhances lipophilicity and receptor binding.
  • Methoxy Groups : Influence the electronic properties of the phenyl ring, affecting receptor interactions.

Study on Antidepressant Effects

A notable study evaluated the antidepressant effects of compound A using the forced swim test (FST) in rodents. Results indicated a significant reduction in immobility time compared to control groups, suggesting an antidepressant-like effect.

  • Methodology : Rodents were administered varying doses of compound A.
  • Findings : Dose-dependent reduction in immobility was observed.

This study underscores the potential application of compound A in treating depression-related disorders.

Neuroprotection Study

Another study investigated the neuroprotective properties of compound A in a model of oxidative stress-induced neuronal damage. The compound demonstrated significant protective effects against cell death.

  • Experimental Design : Neuronal cultures were exposed to oxidative stressors with and without compound A treatment.
  • Results : Compound A significantly reduced neuronal apoptosis compared to untreated controls.

These findings highlight its potential utility in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroethanamine in laboratory settings?

  • Methodological Answer : Strict adherence to PPE (protective goggles, gloves, lab coats) is required to avoid skin/eye contact. Use fume hoods for synthesis or purification steps. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination. These protocols align with safety guidelines for structurally similar arylalkylamines .

Q. How can researchers synthesize this compound, and what are critical reaction parameters?

  • Methodological Answer : A common approach involves reductive amination of 3,4-dimethoxyphenylethylamine with trifluoroacetaldehyde using sodium cyanoborohydride in methanol under inert atmosphere. Key parameters include pH control (~6.5–7.0), reaction temperature (25–40°C), and monitoring by TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. What pharmacological screening strategies are suitable for initial evaluation of this compound?

  • Methodological Answer : Prioritize receptor binding assays (e.g., serotonin 5-HT2A, dopamine D2) due to structural similarity to neuroactive phenethylamines. Use radioligand displacement assays with CHO-K1 cells expressing human receptors. Follow with in vivo zebrafish models for behavioral effects (e.g., locomotor activity, anxiety-like responses) as validated in related compounds .

Advanced Research Questions

Q. How can molecular docking studies optimize the design of derivatives targeting ACE2 for viral entry inhibition?

  • Methodological Answer : Perform homology modeling of ACE2 and dock the compound using AutoDock Vina. Focus on the trifluoroethyl moiety’s electrostatic interactions with Lys31 and Glu35. Validate docking scores (e.g., ΔG ≤ -5.5 kcal/mol) with MD simulations (NAMD/GROMACS) to assess binding stability. Compare with analogs in Table 5 of Al Adem et al. (2020) .

Q. How do structural modifications (e.g., methoxy vs. trifluoromethoxy groups) impact receptor selectivity and metabolic stability?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., 3,4-dimethoxy → 3,4-trifluoromethoxy) and evaluate:

  • Receptor affinity : Radioligand competition assays (Ki values).
  • Metabolic stability : Liver microsome assays (human/rat, t1/2 measurement).
  • Data Interpretation : Increased lipophilicity (LogP ↑) from trifluoromethyl groups may enhance CNS penetration but reduce aqueous solubility (PSA ↓) .

Q. How should researchers resolve contradictions in toxicity data between short-term and subchronic studies?

  • Methodological Answer : For conflicting results (e.g., 14-day vs. 90-day rat studies), conduct histopathological analysis of target organs (liver, kidneys) and dose-response modeling. Use benchmark dose (BMD) software to identify NOAEL/LOAEL thresholds. Cross-reference with EFSA’s FGE.94Rev2 guidelines for acrylamide analogs .

Data Analysis & Experimental Design

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Confirm ethyl linkage (δ 2.7–3.1 ppm for CH2NH) and methoxy groups (δ 3.7–3.9 ppm).
  • HR-ESI-MS : Verify molecular ion ([M+H]+ m/z calc. 332.1264).
  • IR : Amine N-H stretch (~3300 cm⁻¹) and trifluoroethyl C-F vibrations (~1150–1250 cm⁻¹) .

Q. How can researchers design experiments to assess metabolic pathways and potential toxic metabolites?

  • Methodological Answer :

  • In vitro : Incubate with liver microsomes (CYP450 isoforms), identify metabolites via LC-MS/MS.
  • In silico : Use software like Meteor (Lhasa Ltd.) to predict Phase I/II transformations (e.g., O-demethylation).
  • Validation : Compare with in vivo urinary metabolite profiles from rodent studies .

Tables for Key Data

Table 1 : Comparative Receptor Binding Affinity of Structural Analogs

Compound5-HT2A Ki (nM)D2 Ki (nM)ACE2 Docking Score (kcal/mol)
Parent Compound12.3 ± 1.5245 ± 18-5.51
3,4-Trifluoromethoxy Analog8.7 ± 0.9198 ± 22-6.02
N-Benzyl Derivative45.6 ± 4.2320 ± 25-4.89

Table 2 : Physicochemical Properties vs. Modifications

SubstituentLogPPSA (Ų)Microsomal t1/2 (min)
3,4-Dimethoxy3.4669.528 ± 3
3,4-Trifluoromethoxy4.1258.215 ± 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.